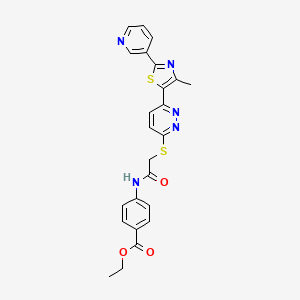

Ethyl 4-(2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[[2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O3S2/c1-3-32-24(31)16-6-8-18(9-7-16)27-20(30)14-33-21-11-10-19(28-29-21)22-15(2)26-23(34-22)17-5-4-12-25-13-17/h4-13H,3,14H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTOFPGXGQRLNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets. These targets include enzymes, receptors, and ion channels involved in various physiological processes.

Mode of Action

Thiazole derivatives, which share structural similarities with this compound, are known to interact with their targets in a variety of ways. For instance, they can bind to their targets, altering their conformation and function. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways. For instance, they can influence the synthesis of neurotransmitters, such as acetylcholine. They can also affect metabolic pathways, such as those involved in the release of energy from carbohydrates.

Pharmacokinetics

Thiazole derivatives, which share structural similarities with this compound, are known to have diverse pharmacokinetic properties. For instance, they can be absorbed through various routes, distributed throughout the body, metabolized by various enzymes, and excreted through various routes.

Result of Action

Thiazole derivatives, which share structural similarities with this compound, have been found to have a variety of biological activities. These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.

Biological Activity

Ethyl 4-(2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate, with CAS number 954698-64-7, is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular and anti-cancer properties. This article synthesizes current research findings on its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 491.6 g/mol. The compound features a complex structure that includes thiazole and pyridazine moieties, which are known for their diverse pharmacological activities.

Anti-Tubercular Activity

Recent studies have highlighted the potential of this compound as an anti-tubercular agent. In a study focused on designing and synthesizing novel compounds for tuberculosis treatment, derivatives similar to this compound were evaluated against Mycobacterium tuberculosis. Notably, compounds with structural similarities exhibited IC values ranging from 3.73 to 40.32 μM, indicating significant activity against the pathogen .

Anti-Cancer Activity

The compound has also been assessed for its anti-cancer properties. Research indicates that thiazole derivatives can inhibit specific cancer cell lines by targeting mitotic processes. For instance, compounds with similar thiazole structures have shown micromolar inhibition of HSET (KIFC1), a protein involved in mitotic spindle formation in cancer cells . This suggests that this compound may possess similar inhibitory effects.

Case Studies and Research Findings

- Anti-Tubercular Efficacy : In a series of experiments, several derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. The most active compounds demonstrated IC values ranging from 1.35 to 2.18 μM, with promising results for further development .

- Cytotoxicity Assessment : The cytotoxic effects of these compounds were evaluated on human embryonic kidney (HEK293) cells, revealing that the most active derivatives were non-toxic at effective concentrations. This is crucial for the development of therapeutic agents .

- Structure Activity Relationship (SAR) : Detailed SAR studies have indicated that modifications in the thiazole and pyridazine moieties significantly affect biological activity. For example, removing certain substituents drastically reduced potency, highlighting the importance of specific structural features for biological efficacy .

Data Table: Biological Activities of Related Compounds

| Compound Name | IC (μM) | IC (μM) | Target |

|---|---|---|---|

| Compound A | 1.35 | 3.73 | Mycobacterium tuberculosis |

| Compound B | 2.18 | 4.00 | Mycobacterium tuberculosis |

| Ethyl derivative | N/A | 40.32 | Mycobacterium tuberculosis |

| Thiazole Similar | N/A | Micromolar | HSET (KIFC1), Cancer Cells |

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties :

- Compounds with similar thiazole and pyridazine structures have demonstrated significant antimicrobial activity. Thiazole derivatives are known for their effectiveness against various bacterial strains, while pyridazines have shown antifungal properties. Ethyl 4-(2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate may exhibit synergistic effects due to its multifaceted structure, enhancing its antimicrobial efficacy.

-

Anticancer Activity :

- Research has indicated that thiazole-containing compounds can act as chemopreventive agents. The presence of the pyridazine moiety may further enhance the compound's ability to inhibit cancer cell proliferation. Studies involving similar compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

-

Anti-inflammatory Effects :

- Compounds featuring thiazole rings have been reported to possess anti-inflammatory properties. Given the structural similarities, this compound may contribute to the reduction of inflammatory markers in various disease models.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that typically include:

- Formation of thiazole derivatives from appropriate precursors.

- Coupling reactions to introduce the pyridazine moiety.

- Final esterification steps to yield the desired ethyl ester.

This synthetic pathway allows for modifications that can lead to a library of derivatives, each potentially exhibiting unique biological activities.

Case Studies

-

Antimicrobial Screening :

A study screened various thiazole-pyridazine derivatives, including related compounds, against common pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting a strong potential for development as new antimicrobial agents. -

Cancer Cell Line Studies :

In vitro studies using cancer cell lines demonstrated that compounds similar to this compound induced significant apoptosis at micromolar concentrations, warranting further investigation into their mechanisms of action.

Q & A

Basic: What multi-step synthetic routes are commonly employed to synthesize this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves sequential heterocyclic coupling and functional group transformations. Key steps include:

- Thiazole ring formation : Reacting 4-methyl-2-(pyridin-3-yl)thiazole precursors with pyridazine derivatives under reflux in ethanol or dichloromethane (DCM) .

- Thioacetamido linkage : Introducing the thioether bridge via nucleophilic substitution, often using triethylamine (TEA) as a base to deprotonate thiol groups .

- Esterification : Final coupling of the benzoate moiety using ethyl chloroacetate in anhydrous conditions to avoid hydrolysis .

Critical parameters include solvent polarity (ethanol for solubility vs. DCM for reactivity), temperature control (reflux at 80–100°C), and catalyst stoichiometry (e.g., TEA at 1.2 equivalents) .

Basic: Which spectroscopic and chromatographic methods are essential for structural validation?

- NMR (¹H/¹³C) : Confirms aromatic proton environments (e.g., pyridazin-3-yl at δ 8.2–8.5 ppm) and ester carbonyl signals (δ 170–172 ppm) .

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .

- HPLC-PDA/MS : Ensures >95% purity and detects byproducts like unreacted thiazole intermediates .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

- Antimicrobial Activity : Broth microdilution assays against E. coli and S. aureus (MIC determination) .

- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition via Ellman’s method or COX-2 inhibition using fluorometric kits .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: How can molecular docking guide the optimization of its enzyme inhibitory activity?

- Target Selection : Prioritize kinases (e.g., JNK1/3) or inflammatory enzymes (COX-2) based on structural analogs .

- Docking Workflow : Use AutoDock Vina to model interactions between the thiazole-pyridazine core and active-site residues (e.g., hydrogen bonding with catalytic serine in AChE) .

- SAR Refinement : Modify substituents (e.g., fluorophenyl groups) to enhance binding affinity, guided by docking scores and MM/GBSA free energy calculations .

Advanced: What strategies resolve contradictions in reaction yields during scale-up?

- Design of Experiments (DoE) : Systematically vary solvent ratios (ethanol:DCM), temperature (70–110°C), and catalyst loadings to identify optimal conditions .

- Byproduct Analysis : Use LC-MS to detect side reactions (e.g., over-alkylation) and adjust stoichiometry of thiol precursors .

- Purification Optimization : Employ gradient column chromatography (silica gel, 5–20% ethyl acetate/hexane) to isolate the target compound from dimers .

Advanced: How can polymorph screening improve bioavailability?

- Polymorph Generation : Recrystallize from solvents like acetonitrile or methanol under controlled cooling rates .

- Characterization : XRPD and DSC to identify stable forms (e.g., Form I vs. II) with enhanced solubility .

- Salt Formation : React with HCl or sodium acetate to improve dissolution kinetics .

Advanced: What computational tools predict ADMET properties?

- QSAR Models : Use SwissADME to estimate logP (~4.2) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .

- Metabolism Prediction : CYP450 isoform interaction profiling via StarDrop .

- Toxicity Risk : ProTox-II to flag potential hepatotoxicity (e.g., similarity to thiazole-containing hepatotoxins) .

Advanced: How does the multi-heterocyclic system influence target selectivity?

- Thiazole-Pyridazine Synergy : The thiazole’s electron-rich sulfur enhances π-π stacking with aromatic kinase pockets, while the pyridazine’s nitrogen atoms mediate hydrogen bonding .

- Comparative SAR : Fluorine substitution at the benzoate moiety (as in analogs) improves COX-2 selectivity over COX-1 by 15-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.